molecular formula C8H5NS2 B1589923 4H-Dithieno[3,2-b:2',3'-d]pyrrole CAS No. 88537-32-0

4H-Dithieno[3,2-b:2',3'-d]pyrrole

Cat. No. B1589923
CAS RN: 88537-32-0
M. Wt: 179.3 g/mol
InChI Key: VBSAGAKIMFPMFV-UHFFFAOYSA-N
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Description

4H-Dithieno[3,2-b:2',3'-d]pyrrole is a heterocyclic compound that has been extensively studied due to its unique properties and potential applications in various fields of research. This compound is formed by the fusion of two thiophene rings and a pyrrole ring, which gives it a characteristic structure and properties that are different from other heterocyclic compounds.

Scientific Research Applications

Electrochemical and Optical Properties

  • Scientific Field: Polymer Science
  • Application Summary: A novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization .
  • Methods of Application: The polymer was obtained via electrochemical polymerization. The electrochemical and optical properties of this novel polymer were discussed in detail .
  • Results: The polymer film exhibited a reversible electrochromic behavior (orange color in the neutral state and blue color in the oxidized state) with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm 2 /C at 950 nm) .

Organic Photocatalysts for Photoinduced Metal-Free Atom Transfer Radical Polymerization

  • Scientific Field: Organic Chemistry
  • Application Summary: Three organic photocatalysts, 4- (4H-dithieno [3,2-b:2′,3′-d]pyrrol-4-yl)- N,N -diphenylaniline, 4- (pyren-1-yl)-4H-dithieno [3,2-b:2′,3′-d]pyrrole and 4- (6b,10-dihydroperylen-3-yl)-4H-dithieno [3,2-b:2′,3′-d]pyrrole have been successfully synthesized through C-N coupling reactions .
  • Methods of Application: The photocatalysts were synthesized through C-N coupling reactions. They were used for the polymerization of methyl methacrylate, 2- (dimethylamino)ethyl methacrylate and tert -butyl methacrylate monomers under 365 nm UV irradiation .
  • Results: The polymerization resulted in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .

Donor-Acceptor Semiconducting Polymers for Organic Solar Cells

  • Scientific Field: Polymer Science and Solar Energy
  • Application Summary: New donor-acceptor (D-A) conjugated polymers based on 4- (4- ( (2-ethylhexyl)oxy)phenyl)-4H-dithieno [3,2-b:2’,3’-d]pyrrole (EPDP) have been synthesized successfully via direct (hetero)arylation polymerization .
  • Methods of Application: The polymers were synthesized using Pd (OAc) 2 and PCy 3 ·HBF 4 as a catalyst system. They were then applied for the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures .
  • Results: The polymers were characterized via1 H NMR, GPC, FTIR, DSC, XRD, PL and UV-Vis methods .

Organic and Hybrid Solar Cell Applications

  • Scientific Field: Organic Chemistry and Solar Energy
  • Application Summary: Dithieno [3,2-b:2’,3’-d]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .
  • Methods of Application: The incorporation of basic DTP units such as N -alkyl DTP, N -acyl DTP and pyrrolo [3,4- d :4,5- d ′]bisthiazole (PBTz), and their derivatives including fused DTP, and the lactam and imide conjugated heterocycles into photovoltaic polymers and small-molecules largely enhanced the open circuit voltage ( VOC ), short-circuit current ( JSC ), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .
  • Results: The use of DTP-based materials has promoted the rapid development of organic solar cells (OSCs) over the past two decades .

Hole Transport Materials for Perovskite Solar Cells

  • Scientific Field: Organic Chemistry and Solar Energy
  • Application Summary: Dithieno [3,2-b:2′,3′-d]pyrrole (DTP) derivatives are one of the most important organic photovoltaic materials due to better π-conjugation across fused thiophene rings. Two new hole transport materials (HTMs), H16 and H18, have been obtained through a facile synthetic route by cross linking triarylamine-based donor groups with a 4- (4-methoxyphenyl)-4 H -dithieno [3,2- b :2′,3′- d ]pyrrole (MPDTP) and N - (4- (4 H -dithieno [3,2 b :2′,3′- d ]pyrrol-4-yl)phenyl)-4-methoxy- N - (4-methoxyphenyl)aniline (TPDTP) unit, respectively .
  • Methods of Application: The HTMs were synthesized through a facile synthetic route by cross linking triarylamine-based donor groups with a MPDTP and TPDTP unit .
  • Results: The optimized device based on H16 exhibits a high power conversion efficiency (PCE) of 18.16%, which is comparable to that obtained with the state-of-the-art-HTM spiro-OMeTAD (18.27%). Furthermore, the long-term aging test shows that the H16 based device has good stability after two months of aging under controlled (20%) humidity in the dark .

Organic Electronics Applications

  • Scientific Field: Organic Electronics
  • Application Summary: Dithienothiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
  • Methods of Application: The DTT units are incorporated into various organic electronic devices due to their superior properties .
  • Results: The use of DTT-based materials has led to significant advancements in the field of organic electronics .

properties

IUPAC Name

3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSAGAKIMFPMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519613
Record name 4H-Bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Dithieno[3,2-b:2',3'-d]pyrrole

CAS RN

88537-32-0
Record name 4H-Bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
270
Citations
S Förtsch, A Vogt, P Bäuerle - Journal of Physical Organic …, 2017 - Wiley Online Library
Various alternative methods for the synthesis of 4H‐dithieno[3,2‐b:2′,3′‐d]pyrrole (DTP) starting from commercially available bromothiophene precursors are presented. Crucial …
Number of citations: 27 onlinelibrary.wiley.com
S Mabrouk, M Zhang, Z Wang, M Liang… - Journal of Materials …, 2018 - pubs.rsc.org
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives are one of the most important organic photovoltaic materials due to better π-conjugation across fused thiophene rings. In this work, …
Number of citations: 121 pubs.rsc.org
A Berlin, G Pagani, G Zotti… - Die Makromolekulare …, 1992 - Wiley Online Library
Electrochemical polymerization of 1H,7H‐pyrrolo[2′,3′:4,5]thieno[3,2‐b]pyrrole and 4H‐dithieno[3,2‐b;2′,3′‐d]pyrrole in CH 3 CN + 0,1 M p‐toluenesulfonate and …
Number of citations: 59 onlinelibrary.wiley.com
SC Rasmussen, SJ Evenson - Progress in Polymer Science, 2013 - Elsevier
The application of dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) in conjugated organic polymers has resulted in a variety of materials with reduced and low band gaps that exhibit high carrier …
Number of citations: 126 www.sciencedirect.com
H Zhang, J Fan, Z Iqbal, DB Kuang, L Wang, H Meier… - Organic …, 2013 - Elsevier
Three new metal-free organic dyes FD1–3 with a planar dithieno[3,2-b:2′,3′-d]pyrrole unit as linker were synthesized and used for dye-sensitized solar cells with high molar …
Number of citations: 60 www.sciencedirect.com
DT Le, NTT Truong, TH Luu, LT T. Nguyen… - Journal of Polymer …, 2022 - Springer
In this paper, two novel donor–acceptor (DA) and donor-donor (DD) conjugated polymers containing dithieno[3,2-b:2',3'-d]pyrrole in combined respectively with thieno[3,4-c]pyrrole-4,6-…
Number of citations: 2 link.springer.com
M Dervisevic, E Dervisevic, H Azak, E Çevik… - Sensors and Actuators B …, 2016 - Elsevier
In this paper, a novel amperometric xanthine (X) biosensor is constructed by xanthine oxidase (XOx) immobilization on the pencil graphite electrode (PGE). Xanthine oxidase is …
Number of citations: 49 www.sciencedirect.com
HLT Mai, NTT Truong, TQ Nguyen, BK Doan… - New Journal of …, 2020 - pubs.rsc.org
In this study, new donor–acceptor (D–A) conjugated polymers based on 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (EPDP) and 3,6-bis(5-bromothiophen-2-yl)-2…
Number of citations: 8 pubs.rsc.org
Z Lu, P Dai, C Wang, M Liang, X Zong, Z Sun, S Xue - Tetrahedron, 2016 - Elsevier
A new series of triarylamine-free organic dyes based on dithieno[3,2-b:2′,3′-d]pyrrole has been synthesized for dye-sensitized solar cells (DSSCs). The photophysical properties and …
Number of citations: 15 www.sciencedirect.com
YA Getmanenko, TA Purcell, DK Hwang… - The Journal of …, 2012 - ACS Publications
A new core, 4H-diselenopheno[3,2-b:2′,3′-d]pyrrole (DSP), was reacted with tetracyanoethylene, and three products, mono-tricyanovinyl, bis-tricyanovinyl, and quinoidal, were …
Number of citations: 17 pubs.acs.org

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